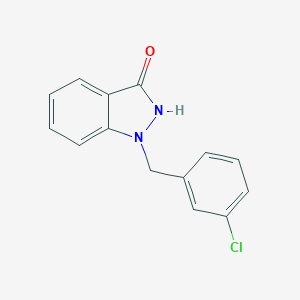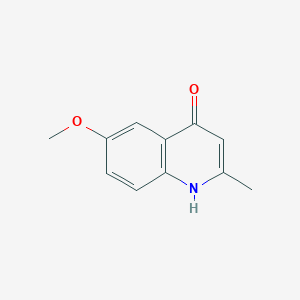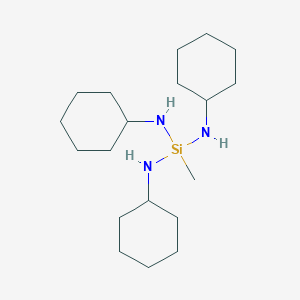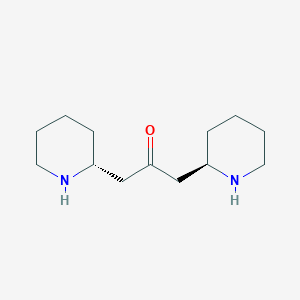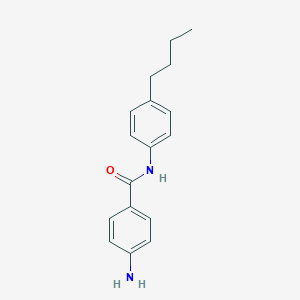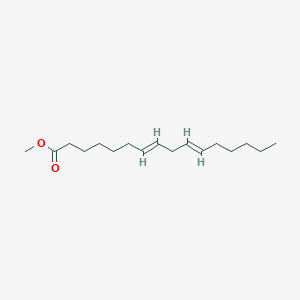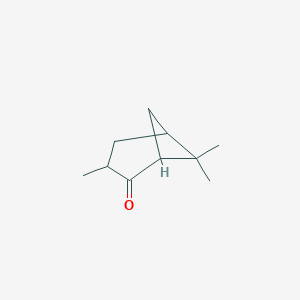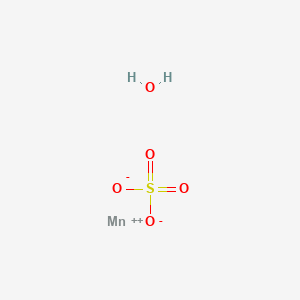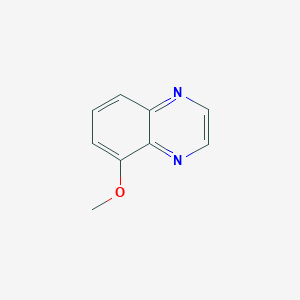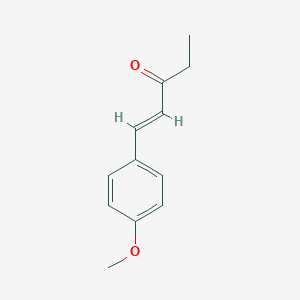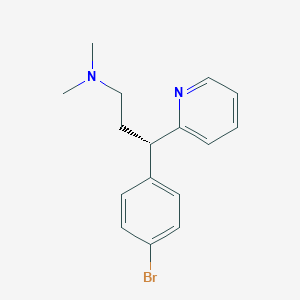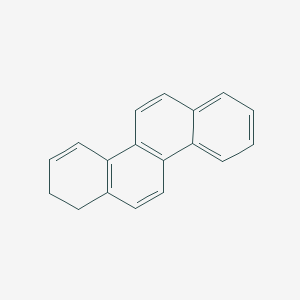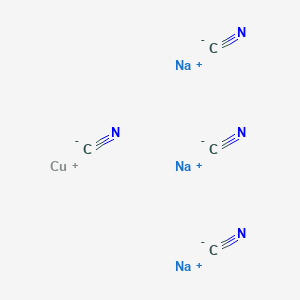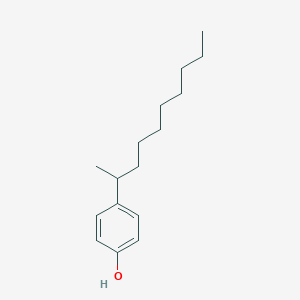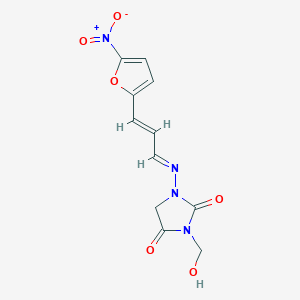
Nifurmazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurmazole is a synthetic nitrofuran derivative that has been widely used in scientific research due to its potent antimicrobial and antiprotozoal properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in various research applications.
Mechanism of Action
Nifurmazole exerts its antimicrobial and antiprotozoal effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It also disrupts the electron transport chain, leading to the production of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects:
Nifurmazole has been shown to have a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as protozoa. It has also been shown to have anti-inflammatory properties and can reduce the production of cytokines, such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
Nifurmazole is a potent antimicrobial and antiprotozoal agent that can be used in various laboratory experiments. However, it has some limitations, including its potential toxicity and the development of resistance in some microorganisms.
Future Directions
Research on nifurmazole is ongoing, and there are several future directions for this compound. These include the development of novel formulations for improved delivery and efficacy, the exploration of its potential use in the treatment of other diseases, such as cancer, and the investigation of its mechanism of action at the molecular level. Additionally, studies on the potential side effects and toxicity of nifurmazole are needed to ensure its safety for use in humans.
Conclusion:
Nifurmazole is a synthetic nitrofuran derivative that has been extensively studied for its potent antimicrobial and antiprotozoal properties. It has been used in various scientific research applications related to the treatment of bacterial and protozoal infections. Research on this compound is ongoing, and there are several future directions for its use in the treatment of other diseases and the investigation of its mechanism of action.
Synthesis Methods
Nifurmazole can be synthesized through a reaction between 5-nitrofurfuraldehyde and 2-amino-5-nitrothiazole in the presence of acetic acid. This reaction yields nifurmazole as a yellow crystalline powder.
Scientific Research Applications
Nifurmazole has been used in various scientific research applications due to its potent antimicrobial and antiprotozoal properties. It has been used in studies related to the treatment of bacterial and protozoal infections, including those caused by Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.
properties
CAS RN |
18857-59-5 |
|---|---|
Molecular Formula |
C11H10N4O6 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O6/c16-7-13-9(17)6-14(11(13)18)12-5-1-2-8-3-4-10(21-8)15(19)20/h1-5,16H,6-7H2/b2-1+,12-5+ |
InChI Key |
IKQHXERIXMQWQK-LYTCUFGASA-N |
Isomeric SMILES |
C1C(=O)N(C(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])CO |
SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
synonyms |
nifurmazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



